molecular formula C6H5BrN2 B1525604 4-bromo-1-methyl-1H-pyrrole-2-carbonitrile CAS No. 1289207-30-2

4-bromo-1-methyl-1H-pyrrole-2-carbonitrile

Cat. No.: B1525604
CAS No.: 1289207-30-2
M. Wt: 185.02 g/mol
InChI Key: BDLUSUZCSSZHDN-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile (4-BMP) is a synthetic organic compound that has been used in various scientific research applications. 4-BMP has been used in the synthesis of various compounds, as well as for the study of its biochemical and physiological effects.

Scientific Research Applications

Insecticidal and Acaricidal Activities

4-bromo-1-methyl-1H-pyrrole-2-carbonitrile and its derivatives have been explored for their potential in controlling pests. A study by Liu et al. (2012) synthesized various 2-arylpyrrole derivatives and evaluated their insecticidal activities against Lepidopteran pests and acaricidal activities against mites. Some compounds exhibited significant activity, surpassing the effectiveness of Chlorfenapyr, a commercialized 2-arylpyrrole (Liu et al., 2012).

Synthesis of Nonsteroidal Progestrone Receptor Modulator

Xiao Yong-mei (2013) discussed the synthesis of 5-(4-(3-Hydroxy)-4-methyl-2-oxo-2,4-dihydro-1H-benzo[d]oxazin-6-yl)-1H-pyrrole-2-carbonitrile, a novel compound derived from this compound. The study highlights the potential of these derivatives in the development of new pharmaceuticals (Xiao Yong-mei, 2013).

Antibacterial Activity

Bogdanowicz et al. (2013) investigated novel 4-pyrrolidin-3-cyanopyridine derivatives, derived from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, for their antibacterial properties. These compounds were tested against various bacteria, showing promising inhibitory concentrations (Bogdanowicz et al., 2013).

Corrosion Inhibition

Verma et al. (2015) studied the effects of 5-(phenylthio)-3H-pyrrole-4-carbonitriles on corrosion inhibition in mild steel. The compounds demonstrated significant efficacy in preventing corrosion in acidic environments, acting as anodic type inhibitors (Verma et al., 2015).

Synthesis of Novel Catalysts

Mazet and Gade (2001) reported on the synthesis of a bis(oxazolinyl)pyrrole, a new monoanionic tridentate supporting ligand, which was used to create a highly active palladium catalyst for Suzuki-Type C−C coupling. This demonstrates the role of pyrrole derivatives in advancing catalysis chemistry (Mazet & Gade, 2001).

Properties

IUPAC Name

4-bromo-1-methylpyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2/c1-9-4-5(7)2-6(9)3-8/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLUSUZCSSZHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289207-30-2
Record name 4-Bromo-1-methyl-1H-pyrrole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N-Bromosuccinimide (6.2 g, 34.9 mmol) is added to a solution of 1-methyl-1H-pyrrole-2-carbonitrile (3.7 g, 34.9 mmol) in N,N-dimethylformamide (150 mL). The solution is stirred for 15 hours at ambient temperature. Another amount of N-bromosuccinimide (2.0 g, 11 mmol) is added and the mixture is stirred for 3 hours. Silica (7 g) is then added and the suspension is then evaporated to dryness. The material pre-absorbed onto the silica is placed on a silica gel column and the product is purified by chromatography over silica gel using ethyl acetate and heptane as eluants to obtain the expected product in the form of a solid.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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